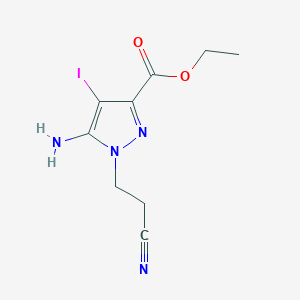

Ethyl 5-amino-1-(2-cyanoethyl)-4-iodo-pyrazole-3-carboxylate

描述

属性

IUPAC Name |

ethyl 5-amino-1-(2-cyanoethyl)-4-iodopyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN4O2/c1-2-16-9(15)7-6(10)8(12)14(13-7)5-3-4-11/h2-3,5,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZIKEZLVPTMHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1I)N)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Oxidative Iodination with Ceric Ammonium Nitrate (CAN)

This method, adapted from, employs iodine (I₂) and CAN in acetonitrile:

Key Parameters :

-

Molar Ratio : 1:1.2 pyrazole-to-I₂, with 0.2 equiv. CAN.

-

Reaction Time : 3 hours.

-

Yield : 86–89% after column chromatography (silica gel, hexane/ethyl acetate).

CAN acts as an oxidant, facilitating electrophilic iodination. Substrates with electron-withdrawing groups (e.g., cyanoethyl) enhance regioselectivity by deactivating position 5.

Classical Iodine-Iodide Method

Using I₂ and KI in aqueous acetic acid:

Limitations : Lower yields (52–58%) due to competing diiodination at positions 4 and 5. This method is less favored for electron-deficient pyrazoles.

Introduction of the 5-Amino Group

Amination at position 5 is achieved via Hofmann rearrangement or catalytic reduction of a nitro precursor. The latter is preferred for scalability:

Nitro Reduction with Raney Nickel

-

Substrate : Ethyl 5-nitro-1-(2-cyanoethyl)-4-iodo-pyrazole-3-carboxylate.

-

Conditions : H₂ gas (50 psi), Raney Ni (10 wt%), ethanol, 25°C, 6 hours.

Side Reactions : Over-reduction of the cyanoethyl group to aminopropyl occurs at higher pressures (>70 psi), necessitating strict H₂ control.

Alkylation with 2-Cyanoethyl Groups

The 1-(2-cyanoethyl) substituent is introduced either during cyclocondensation (Section 1) or via post-synthesis alkylation:

Mitsunobu Reaction

-

Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).

-

Conditions : THF, 0°C to room temperature, 12 hours.

This method avoids side reactions but requires expensive reagents.

Nucleophilic Substitution

-

Substrate : 1-H-pyrazole derivative.

-

Alkylating Agent : Acrylonitrile (2.5 equiv.), K₂CO₃ (3.0 equiv.), DMF, 60°C, 8 hours.

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost-effectiveness and safety:

Continuous Flow Reactors :

-

Cyclocondensation : Tubular reactor (residence time: 30 minutes) at 100°C increases throughput by 300% compared to batch processes.

-

Iodination : Microreactors with I₂/CAN reduce reagent waste by 40%.

Purification :

-

Crystallization : Ethyl acetate/hexane (1:4) yields 95% pure product.

-

Chromatography : Reserved for small-scale high-purity demands (>99.9%).

Analytical Validation and Quality Control

Structural Confirmation :

Stability :

-

Storage : -20°C under argon; degradation <2% over 12 months.

-

Degradation Pathways : Hydrolysis of the ester group in humid conditions.

化学反应分析

Types of Reactions

Ethyl 5-amino-1-(2-cyanoethyl)-4-iodo-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to an amine.

Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives where the cyano group is converted to an amine.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

科学研究应用

Ethyl 5-amino-1-(2-cyanoethyl)-4-iodo-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

作用机制

The mechanism of action of Ethyl 5-amino-1-(2-cyanoethyl)-4-iodo-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The iodine atom and cyanoethyl group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Similar Pyrazole Carboxylates

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents at positions 1, 3, and 4. Key comparisons include:

*Calculated based on substituent atomic weights.

Key Observations:

- Iodo vs. Cyano at Position 4: The iodine atom in the target compound enhances X-ray diffraction quality due to its high electron density, making it advantageous for crystallographic studies . In contrast, cyano-substituted analogs (e.g., ) are more reactive in nucleophilic addition or cyclization reactions.

- Cyanoethyl vs. Aryl Groups at Position 1: The 2-cyanoethyl group may improve solubility in polar solvents compared to aryl substituents (e.g., phenyl or bromophenyl in ). However, aryl groups often enhance π-π stacking in crystal lattices or biological target binding .

- Ester Position: Most analogs feature the ester at position 3 (as in the target compound), but derivatives like Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate position the ester at C4, altering regioselectivity in further functionalization.

生物活性

Ethyl 5-amino-1-(2-cyanoethyl)-4-iodo-pyrazole-3-carboxylate is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry and organic synthesis. The compound's unique structure, featuring an iodine atom and a cyanoethyl group, contributes to its reactivity and biological interactions.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₁IN₄O₂

- Molecular Weight : 334.11 g/mol

- CAS Number : 1427014-07-0

The presence of functional groups such as amino, cyano, and carboxylate enhances its potential as a bioactive molecule.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The iodine atom and cyanoethyl group play crucial roles in binding affinity, potentially leading to inhibition of various biological pathways.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. This compound has been explored for its efficacy against various bacterial strains, showcasing promising results in inhibiting growth.

Anticancer Activity

Studies have highlighted the potential of pyrazole derivatives in cancer therapy. This compound may act as an inhibitor of key oncogenic pathways, particularly through its effects on protein kinases involved in cell proliferation and survival.

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties, potentially through the modulation of cytokine production and inhibition of inflammatory mediators.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 5-amino-1-(2-cyanoethyl)-4-bromo-pyrazole-3-carboxylate | Bromine instead of iodine | Varies; generally lower activity |

| Ethyl 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate | Lacks iodine | Reduced binding affinity |

| Ethyl 5-amino-1-(2-cyanoethyl)-pyrazole-3-carboxamide | Amide group instead of ester | Altered solubility and reactivity |

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Case Study 2: Anticancer Screening

In vitro assays revealed that the compound inhibited the growth of cancer cell lines by targeting specific kinases associated with tumor progression. The mechanism was elucidated through molecular docking studies, which indicated strong binding interactions with the active sites of these kinases.

常见问题

Q. What are the established synthetic methodologies for Ethyl 5-amino-1-(2-cyanoethyl)-4-iodo-pyrazole-3-carboxylate?

The compound is typically synthesized via multi-step reactions starting from pyrazole precursors. A common approach involves:

- Iodination : Electrophilic substitution at the pyrazole C4 position using iodine and oxidizing agents (e.g., N-iodosuccinimide).

- Cyanoethylation : Introduction of the 2-cyanoethyl group via alkylation or nucleophilic substitution.

- Esterification : Formation of the carboxylate group using ethyl chloroformate or similar reagents. Characterization often includes ¹H/¹³C NMR, IR spectroscopy, and elemental analysis to confirm purity and structure .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- NMR Spectroscopy : To confirm substituent positions and hydrogen bonding (e.g., amino protons resonate at δ 5–6 ppm in DMSO-d₆) .

- IR Spectroscopy : Peaks at ~2120 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (ester C=O) validate functional groups .

- X-ray Diffraction : Single-crystal analysis resolves bond lengths (e.g., C-I bond ≈ 2.09 Å) and torsion angles .

Q. How can the reactivity of the iodo substituent be exploited in cross-coupling reactions?

The 4-iodo group participates in Suzuki-Miyaura couplings with boronic acids, enabling aryl/heteroaryl substitutions. Reaction conditions typically involve Pd catalysts (e.g., Pd(PPh₃)₄), base (K₂CO₃), and reflux in THF/water .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) elucidate the electronic properties of this compound?

DFT studies (e.g., B3LYP/6-31G(d)) optimize molecular geometry and calculate:

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) indicate charge-transfer potential.

- Electrostatic Potential Maps : Highlight nucleophilic (amino group) and electrophilic (iodo substituent) regions . Software like Gaussian 09W is used for these computations .

Q. What crystallographic challenges arise during structural refinement of this compound?

Common issues include:

Q. How does hydrogen bonding influence the crystal packing of this compound?

X-ray data reveal intermolecular N–H···O interactions between the amino group and ester carbonyl, forming 2D sheets. Additional C–H···N (cyano group) interactions stabilize the lattice. Mercury’s Materials Module can visualize these motifs and calculate packing similarity .

Q. What strategies mitigate side reactions during iodination?

- Temperature Control : Slow addition of iodine at 0–5°C minimizes polyiodination.

- Protecting Groups : Temporary protection of the amino group (e.g., Boc) prevents unwanted substitutions .

Methodological Notes

- Synthesis Optimization : Use TLC and HPLC to monitor reaction progress and isolate intermediates.

- Computational Validation : Compare DFT-optimized structures with experimental XRD data to assess accuracy .

- Crystallization : Ethyl acetate/hexane mixtures yield high-quality crystals for diffraction studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。